molecular formula C14H18Br4O10 B12650743 D-Glucitol tetrakis(bromoacetate) CAS No. 94248-58-5

D-Glucitol tetrakis(bromoacetate)

Cat. No.: B12650743
CAS No.: 94248-58-5
M. Wt: 665.9 g/mol
InChI Key: HZOMKZKBWQCUDU-QYOFDKIESA-N
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Description

D-Glucitol tetrakis(bromoacetate) is a chemical compound with the molecular formula C14H18Br4O10 and a molecular weight of 665.903 g/mol . It is also known as 1,2,3,4-Tetrakis-O-(bromoacetyl)-D-glucitol. This compound is derived from D-glucitol, commonly known as sorbitol, which is a sugar alcohol. The addition of bromoacetate groups to the glucitol backbone significantly alters its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of D-Glucitol tetrakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of ester bonds. The general reaction scheme can be represented as follows:

[ \text{D-Glucitol} + 4 \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol tetrakis(bromoacetate)} + 4 \text{Water} ]

The reaction conditions often include the use of a catalyst such as sulfuric acid to speed up the esterification process. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants .

Chemical Reactions Analysis

D-Glucitol tetrakis(bromoacetate) undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydroxide.

    Hydrolysis: The ester bonds in D-Glucitol tetrakis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.

    Oxidation and Reduction: While the glucitol backbone can undergo oxidation to form glucaric acid, the bromoacetate groups can be reduced to form acetates.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrochloric acid for hydrolysis, and potassium permanganate for oxidation .

Scientific Research Applications

D-Glucitol tetrakis(bromoacetate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucitol tetrakis(bromoacetate) largely depends on its interaction with biological molecules. The bromoacetate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying enzyme mechanisms and protein functions. The glucitol backbone can also interact with carbohydrate-binding proteins, influencing various metabolic pathways .

Comparison with Similar Compounds

D-Glucitol tetrakis(bromoacetate) can be compared with other similar compounds such as:

    D-Glucitol tetrakis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.

    D-Glucitol tetrakis(chloroacetate): Similar structure but with chlorine atoms instead of bromine, which affects its reactivity and biological interactions.

    D-Glucitol tetrakis(methoxyacetate): Contains methoxy groups, making it more hydrophobic and altering its solubility and reactivity.

The uniqueness of D-Glucitol tetrakis(bromoacetate) lies in its bromoacetate groups, which provide a balance of reactivity and stability, making it versatile for various applications .

Properties

CAS No.

94248-58-5

Molecular Formula

C14H18Br4O10

Molecular Weight

665.9 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4-tris[(2-bromoacetyl)oxy]-5,6-dihydroxyhexyl] 2-bromoacetate

InChI

InChI=1S/C14H18Br4O10/c15-1-9(21)25-6-8(26-10(22)2-16)14(28-12(24)4-18)13(7(20)5-19)27-11(23)3-17/h7-8,13-14,19-20H,1-6H2/t7-,8+,13-,14-/m1/s1

InChI Key

HZOMKZKBWQCUDU-QYOFDKIESA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O

Canonical SMILES

C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O

Origin of Product

United States

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